

# CAY10621 Animal Model Administration Guide: Application Notes and Protocols

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## Compound of Interest

Compound Name: CAY10621

Cat. No.: B7852680

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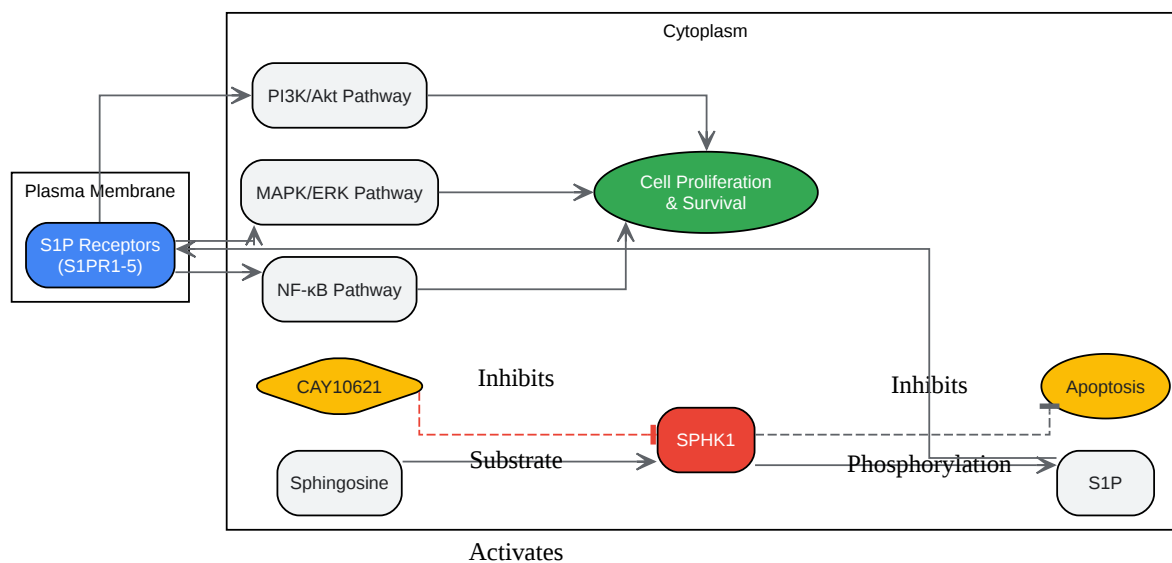
## Introduction

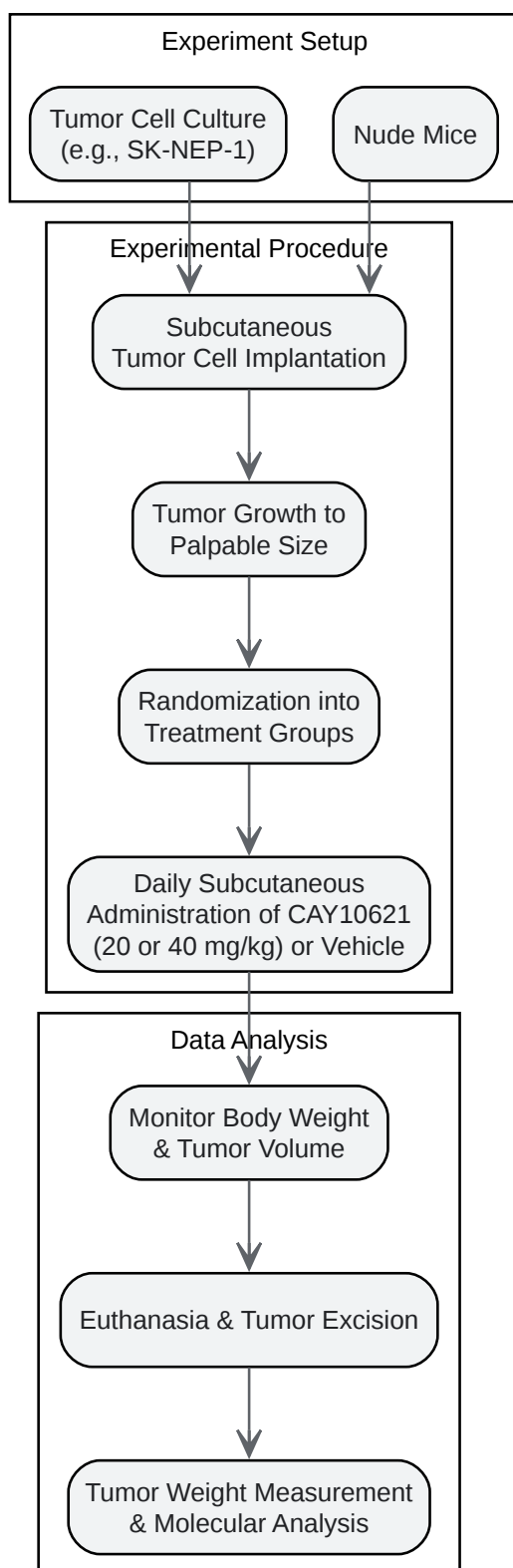
**CAY10621**, also known as SKI-5C, is a potent and specific inhibitor of sphingosine kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway.[1][2][3] SPHK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in numerous cellular processes, including cell proliferation, survival, migration, and inflammation. Dysregulation of the SPHK1/S1P axis has been implicated in the pathogenesis of various diseases, particularly cancer. **CAY10621** exhibits an IC<sub>50</sub> of 3.3 μM for SPHK1 and is selective over sphingosine kinase 2 (SPHK2).[1][2] This document provides detailed application notes and protocols for the in vivo administration of **CAY10621** in animal models, based on available preclinical research.

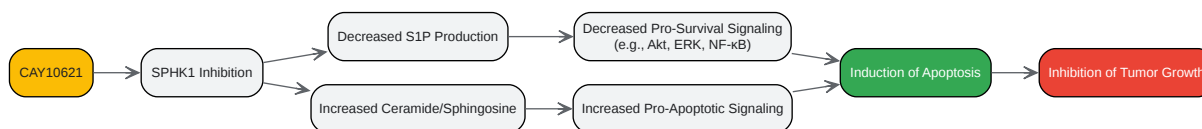
## Mechanism of Action

**CAY10621** exerts its biological effects by inhibiting the enzymatic activity of SPHK1. This blockade prevents the production of S1P, leading to an accumulation of pro-apoptotic sphingolipids like ceramide and sphingosine, and a reduction in pro-survival S1P signaling. S1P acts both intracellularly and extracellularly through a family of G protein-coupled receptors (S1PR1-5).[4][5][6][7] The downstream signaling pathways affected by SPHK1 inhibition include the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which are crucial for cell survival and proliferation.[8] In Wilms' tumor cells, **CAY10621** has been shown to induce apoptosis through the PRKACA/MAPK/NF-κB pathway.

## Signaling Pathway of SPHK1 and Inhibition by CAY10621







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